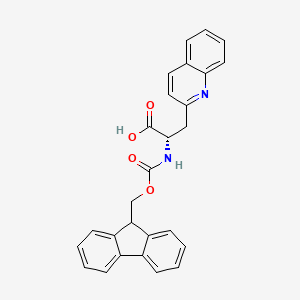

Fmoc-beta-(2-quinolyl)-Ala-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O4/c30-26(31)25(15-18-14-13-17-7-1-6-12-24(17)28-18)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOMHXAHHXHYMO-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301144620 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301144620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214852-56-9 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214852-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301144620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Fmoc-beta-(2-quinolyl)-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-beta-(2-quinolyl)-Ala-OH is a specialized amino acid derivative that holds significant promise in the fields of peptide chemistry and drug discovery. The incorporation of the quinoline moiety, a heterocyclic aromatic structure, into a beta-alanine backbone provides unique structural and electronic properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its utility as a building block in the design of novel peptides and peptidomimetics. The presence of the bulky and rigid quinolyl group can induce specific conformational constraints in peptide chains, influencing their secondary structure and, consequently, their biological activity. Peptides containing β-amino acids have been shown to exhibit enhanced stability against enzymatic degradation, a crucial attribute for the development of therapeutic peptides.[1]

Core Chemical Properties

This compound is a white to off-white solid, valued for its high purity in synthetic applications. Its core structure consists of a beta-alanine scaffold where one of the beta-protons is substituted with a 2-quinolyl group. The alpha-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS).

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 214852-56-9 | [2] |

| Molecular Formula | C₂₇H₂₂N₂O₄ | [2] |

| Molecular Weight | 438.48 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | [3] |

| Boiling Point | 685.5 ± 55.0 °C (Predicted) | |

| Storage Temperature | 4°C | [3] |

Solubility

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. While a complete set of spectra for this specific molecule is not publicly available, representative data from closely related analogs are presented below to provide an understanding of the expected spectral features.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a related compound, Fmoc-beta-Ala-OH, in CDCl₃ shows characteristic signals for the Fmoc group protons, typically in the aromatic region (δ 7.2-7.8 ppm), and the protons of the fluorenyl group's CH and CH₂ groups (δ ~4.2-4.4 ppm). The protons of the beta-alanine backbone appear as multiplets in the aliphatic region (δ ~2.6 and 3.5 ppm). For this compound, additional signals in the aromatic region corresponding to the quinoline ring protons would be expected.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on the spectra of similar compounds like Fmoc-Ala-OH and Fmoc-Gln(Trt)-OH, the carbonyl carbon of the carboxylic acid is expected to resonate around 170-180 ppm, while the carbonyl carbon of the Fmoc group will be in a similar region. The aromatic carbons of the fluorenyl and quinolyl groups will appear in the range of 110-150 ppm. The aliphatic carbons of the beta-alanine backbone and the Fmoc group's CH and CH₂ will be found in the upfield region of the spectrum.[4][5]

FT-IR Spectroscopy

The infrared spectrum is useful for identifying key functional groups. For this compound, characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the carbamate (~3300 cm⁻¹), the C=O stretch of the carboxylic acid and the carbamate (~1700-1750 cm⁻¹), and the aromatic C=C stretching vibrations of the fluorenyl and quinolyl rings (~1450-1600 cm⁻¹).

Experimental Protocols

Detailed experimental procedures are vital for the successful synthesis and application of this compound. The following sections provide representative protocols for its synthesis and its use in peptide synthesis.

Synthesis of Fmoc-Protected Beta-Amino Acids (General Protocol)

While a specific protocol for this compound is not detailed in the literature, a general and widely used method for the Fmoc protection of amino acids is provided below. This can be adapted for the synthesis of the target molecule starting from beta-(2-quinolyl)-alanine.

Materials:

-

beta-(2-quinolyl)-alanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃) or a suitable organic base

-

Dioxane and Water

-

Diethyl ether

-

Ethyl acetate

-

Hydrochloric acid (HCl)

Procedure:

-

The starting amino acid, beta-(2-quinolyl)-alanine, is dissolved in an aqueous solution of sodium carbonate.

-

The solution is cooled in an ice bath.

-

A solution of Fmoc-Cl or Fmoc-OSu in dioxane is added dropwise to the cooled amino acid solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

After the reaction is complete, the mixture is diluted with water and washed with diethyl ether to remove unreacted Fmoc reagent.

-

The aqueous layer is acidified to a pH of approximately 2 with dilute HCl.

-

The precipitated product, this compound, is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[6]

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for incorporation into peptide chains using standard Fmoc-based solid-phase peptide synthesis protocols.

General SPPS Cycle:

-

Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent like DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treatment with a solution of 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

-

Amino Acid Coupling: The carboxyl group of this compound is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA, NMM). The activated amino acid is then added to the resin to form a new peptide bond.

-

Washing: The resin is washed again with DMF to remove excess reagents and by-products.

-

This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

Visualizations

General Workflow for Fmoc-SPPS

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-protected amino acids.

Logical Relationship of this compound in Peptide Design

Caption: Logical relationship of this compound's structural features to its application in peptide design.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool for medicinal chemists and peptide scientists. The incorporation of this non-natural amino acid can lead to the development of peptides with novel pharmacological profiles.

-

Peptidomimetics: The quinoline group can mimic the side chains of natural amino acids like tryptophan or phenylalanine, but with altered steric and electronic properties. This can lead to peptidomimetics with improved receptor binding affinity or selectivity.

-

Enzyme Inhibitors: The rigid quinoline structure can be exploited to design potent and selective enzyme inhibitors by targeting specific binding pockets.

-

Antimicrobial Peptides: The introduction of beta-amino acids can enhance the proteolytic stability and, in some cases, the antimicrobial activity of peptides.[1]

-

Molecular Probes: The fluorescent properties of the quinoline ring can be utilized in the development of fluorescently labeled peptides for studying biological processes.

The use of beta-amino acids in peptide design is a promising strategy to create analogs with properties of high interest for medicinal chemistry.[1] Peptides containing beta-amino acids have shown a range of biological functions, including antimicrobial activity and the inhibition of protein-protein interactions.[1]

Conclusion

This compound is a specialized and valuable building block for the synthesis of novel peptides and peptidomimetics. Its unique combination of a beta-amino acid backbone and a rigid, aromatic quinoline side chain offers researchers the opportunity to design molecules with enhanced stability and potentially novel biological activities. The well-established Fmoc-SPPS methodology allows for its straightforward incorporation into peptide sequences. As the demand for more potent and stable peptide-based therapeutics continues to grow, the application of such custom-designed amino acids will undoubtedly play a crucial role in advancing the field of drug discovery.

References

- 1. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fmoc-β-(2-quinolyl)-Ala-OH - Bachem AG [bioscience.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. FMOC-Ala-OH(35661-39-3) 13C NMR [m.chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]

Fmoc-L-2-quinolylalanine synthesis protocol

An In-depth Technical Guide on the Synthesis of Fmoc-L-2-quinolylalanine

This guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of Fmoc-L-2-quinolylalanine, a valuable building block for researchers, scientists, and drug development professionals in the field of peptide chemistry. The synthesis involves the formation of the quinoline core, introduction of the amino acid moiety with stereochemical control, and subsequent N-terminal protection.

Overall Synthesis Workflow

The synthesis of Fmoc-L-2-quinolylalanine is accomplished through a five-step process. The workflow begins with the construction of the 2-methylquinoline core via the Doebner-von Miller reaction. This is followed by the radical bromination of the methyl group to yield 2-(bromomethyl)quinoline, a key electrophile. The crucial asymmetric step involves the phase-transfer alkylation of a chiral glycine equivalent with 2-(bromomethyl)quinoline to establish the L-configuration of the amino acid. Subsequent deprotection of the ester and final Fmoc protection of the amino group yields the target compound.

Caption: Overall workflow for the synthesis of Fmoc-L-2-quinolylalanine.

Experimental Protocols and Data

Step 1: Synthesis of 2-Methylquinoline (Quinaldine)

The Doebner-von Miller reaction is a classic method for synthesizing quinolines. In this step, aniline is reacted with an α,β-unsaturated carbonyl compound, crotonaldehyde, in the presence of an acid catalyst and an oxidizing agent.[1][2] To minimize the formation of tar, a common side product, a gradual addition of the aldehyde to a heated acidic solution of aniline is recommended.[1]

Reaction Scheme:

Caption: Doebner-von Miller synthesis of 2-methylquinoline.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 equivalent) and 6 M hydrochloric acid.

-

Heat the mixture to reflux.

-

Dissolve crotonaldehyde (1.2 equivalents) in a suitable solvent like toluene.

-

Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[1]

-

After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.[1]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by distillation.

| Parameter | Value/Condition | Reference |

| Reactants | Aniline, Crotonaldehyde | [1][2] |

| Catalyst | Hydrochloric acid | [1] |

| Oxidizing Agent | Often an aniline derivative or air oxidation | [3] |

| Temperature | Reflux | [1] |

| Reaction Time | 5-8 hours | [1] |

| Typical Yield | 60-70% |

Step 2: Synthesis of 2-(Bromomethyl)quinoline

This step involves the radical bromination of the methyl group of 2-methylquinoline using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4][5][6] This reaction is known as the Wohl-Ziegler bromination.[7]

Reaction Scheme:

References

- 1. benchchem.com [benchchem.com]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Bromination - Common Conditions [commonorganicchemistry.com]

- 7. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]

The Nexus of Structure and Function: A Technical Guide to the Physical and Spectral Properties of Quinolyl-Alanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectral properties of quinolyl-alanine derivatives. These compounds, integrating the rigid, aromatic quinoline scaffold with the chiral amino acid alanine, are of significant interest in medicinal chemistry and materials science. Their unique structural amalgamation gives rise to intriguing photophysical behaviors and potent biological activities, particularly as modulators of critical cellular signaling pathways. This document serves as a detailed resource, presenting quantitative data, in-depth experimental protocols, and visual representations of their molecular interactions and experimental workflows to facilitate further research and development in this promising area.

Core Physical and Spectral Data

The inherent properties of quinolyl-alanine derivatives are dictated by the substitution pattern on both the quinoline ring and the alanine moiety. The data presented below offers a comparative look at key physical and spectral parameters for representative compounds.

Physical Properties of Quinolyl-Alanine Derivatives

The physical characteristics of these derivatives, such as melting point and optical rotation, are fundamental for their identification, purification, and formulation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]25D | Appearance | Reference |

| 3-(2'-Quinolyl)-L-alanine | C₁₂H₁₂N₂O₂ | 216.23 | 176 - 180 | +28 ± 1° (c=1 in 80% AcOH) | Grayish powder | |

| 2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)propanoic acid | C₁₃H₁₂N₂O₄ | 260.25 | 250 - 252 | Not Reported | White solid | |

| 2-(6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxamido)propanoic acid | C₁₃H₁₁BrN₂O₄ | 339.15 | 250 - 252 | Not Reported | White solid |

Spectral Properties of Quinolyl-Alanine Derivatives

The spectral properties of quinolyl-alanine derivatives are central to understanding their electronic structure and potential applications in fluorescence imaging and sensing.

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference |

| 2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)propanoic acid | Ethanol | Not Reported | Not Reported | 0.180 | |

| 2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)-3-(4-hydroxyphenyl)propanoic acid | Ethanol | Not Reported | Not Reported | 0.037 | |

| 2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)-3-phenylpropanoic acid | Ethanol | Not Reported | Not Reported | 0.063 | |

| N-(6-bromo-2-oxo-1,2-dihydroquinoline-4-carbonyl)-L-phenylalanine | Ethanol | Not Reported | Not Reported | 0.046 |

Key Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. This section provides methodologies for the synthesis and spectroscopic characterization of quinolyl-alanine derivatives, based on established literature.

Synthesis of Quinolyl-Alanine Derivatives

The following protocol describes a general method for the synthesis of 2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)propanoic acid, a representative quinolyl-alanine derivative.

Step 1: Synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This starting material can be prepared by reacting isatin with malonic acid in the presence of sodium acetate and acetic acid under reflux conditions for 24 hours.

Step 2: Coupling with L-alanine methyl ester.

-

Dissolve 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1 equivalent) in dimethylformamide (DMF).

-

Add thionyl chloride (SOCl₂) as a coupling agent and triethylamine (TEA) as a base.

-

Add L-alanine methyl ester hydrochloride (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the methyl ester intermediate.

Step 3: Hydrolysis to the final product.

-

Dissolve the methyl ester intermediate in a mixture of methanol and aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

After completion, acidify the reaction mixture with dilute hydrochloric acid to precipitate the final product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)propanoic acid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Sample Preparation: Dissolve 5-10 mg of the quinolyl-alanine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the solvent residual peak.

UV-Visible Absorption and Fluorescence Spectroscopy.

-

Sample Preparation: Prepare a stock solution of the quinolyl-alanine derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO) at a concentration of approximately 1 mM. Prepare a series of dilutions (e.g., 1-10 µM) for analysis.

-

UV-Visible Absorption Spectroscopy:

-

Use a dual-beam spectrophotometer.

-

Record the absorption spectrum from 200 to 800 nm in a 1 cm path length quartz cuvette.

-

Use the pure solvent as a reference.

-

The absorption maximum (λ_abs) is determined from the peak of the spectrum.

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λ_abs).

-

Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to 800 nm.

-

The emission maximum (λ_em) is the peak of the emission spectrum.

-

Quantum Yield (Φ_F) Determination: The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. It is crucial that the absorbance of both the sample and standard at the excitation wavelength is kept below 0.1 to avoid inner filter effects.

-

Biological Context: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Quinolyl-alanine derivatives have emerged as promising inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently hyperactivated in various cancers. Dysregulation of this pathway promotes cell proliferation, survival, and resistance to apoptosis.

Mechanism of Action

Molecular docking studies suggest that the quinoline core of these derivatives can effectively bind to the ATP-binding pocket of PI3K, a key kinase at the initiation of this signaling cascade. The alanine moiety can form additional interactions, such as hydrogen bonds, with amino acid residues in the active site, enhancing the binding affinity and inhibitory potency. By blocking the activity of PI3K, these compounds prevent the downstream activation of Akt and mTOR, ultimately leading to the suppression of tumor growth and induction of apoptosis.

Signaling Pathway Diagram

The following diagram, generated using the DOT language for Graphviz, illustrates the PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinolyl-alanine derivatives.

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by quinolyl-alanine derivatives.

Experimental Workflow for Assessing Biological Activity

The following diagram outlines a typical workflow for evaluating the anticancer activity of newly synthesized quinolyl-alanine derivatives.

Caption: Experimental workflow for the evaluation of quinolyl-alanine derivatives as anticancer agents.

This technical guide provides a foundational understanding of the physical and spectral properties of quinolyl-alanine derivatives, alongside their biological significance. The presented data and protocols are intended to serve as a valuable resource for researchers dedicated to advancing the fields of medicinal chemistry and drug discovery.

Unlocking New Vistas in Biochemistry: A Technical Guide to Fmoc-Quinolyl-Alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biochemical research and pharmaceutical development, the quest for novel molecular tools to probe and manipulate biological systems is relentless. Among the arsenal of synthetic amino acids, Fmoc-quinolyl-alanine has emerged as a versatile building block with significant potential. This in-depth technical guide explores the core applications of Fmoc-quinolyl-alanine, offering a comprehensive overview of its utility in peptide synthesis, as a fluorescent probe, and in the development of targeted therapeutics. Its unique structure, combining the Fmoc (9-fluorenylmethoxycarbonyl) protecting group for seamless integration into solid-phase peptide synthesis (SPPS) protocols and the intrinsic fluorescence of the quinoline moiety, opens up a wide array of possibilities for researchers.[1][2] This document serves as a resource for scientists looking to harness the power of this unique amino acid in their research endeavors.

Core Applications of Fmoc-Quinolyl-Alanine

Fmoc-quinolyl-alanine is a non-canonical amino acid that offers a unique combination of properties beneficial for various biochemical applications. The presence of the Fmoc group makes it compatible with the most common and milder method of solid-phase peptide synthesis.[1] The quinoline side chain, an aromatic heterocycle, imparts distinct characteristics, including the potential for enhanced biological activity and fluorescence.[1][2]

The primary applications of Fmoc-quinolyl-alanine can be categorized as follows:

-

Peptide Synthesis and Drug Development: The quinoline moiety can enhance the biological activity and selectivity of peptides, making it a valuable component in the design of novel therapeutics targeting specific receptors or enzymes.[1][2] Its incorporation can influence the peptide's conformation and stability.

-

Fluorescent Probes and Biological Imaging: The inherent fluorescence of the quinoline ring allows for the development of fluorescent probes.[1] Peptides and proteins incorporating Fmoc-quinolyl-alanine can be used to visualize cellular processes, track drug delivery, and study protein-protein interactions.[1]

-

Bioconjugation: This amino acid can be used in bioconjugation processes to link biomolecules, such as proteins and antibodies, to therapeutic agents, aiding in the creation of targeted therapies.[1]

Quantitative Data

While specific photophysical data for Fmoc-quinolyl-alanine is not extensively available in the public domain, we can infer its likely properties based on the characteristics of quinoline and related fluorescent amino acids. The quinoline ring system is known to exhibit fluorescence, and its spectral properties are sensitive to the local environment.[3][4] For the purpose of this guide, representative data from similar quinoline-containing compounds and other fluorescent amino acids are presented to provide a comparative context.

Table 1: Physicochemical and Spectroscopic Properties of Fmoc-Quinolyl-Alanine and Related Compounds

| Property | Fmoc-L-3-(2-quinolyl)alanine | Quinoline (in Ethanol) | L-Tryptophan (in Water) |

| CAS Number | 214852-56-9[1][5] | 91-22-5 | 73-22-3 |

| Molecular Formula | C₂₇H₂₂N₂O₄[1][5] | C₉H₇N | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 438.48 g/mol [5] | 129.16 g/mol | 204.23 g/mol |

| Appearance | White to off-white powder[1] | Colorless liquid | White to yellowish powder |

| Purity (typical) | ≥99% (HPLC)[1] | ≥98% | ≥98% |

| Excitation Max (λex) | Not Reported | ~313 nm | ~280 nm |

| Emission Max (λem) | Not Reported | ~350 nm | ~348 nm |

| Quantum Yield (Φ) | Not Reported | ~0.03 | ~0.14 |

| Fluorescence Lifetime (τ) | Not Reported | Not Reported | ~2.6 ns |

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Quinolyl-Alanine into a Peptide using Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of Fmoc-L-3-(2-quinolyl)alanine onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

-

Fmoc-L-3-(2-quinolyl)alanine

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

-

Syringe reaction vessel with a frit

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine/DMF solution and agitate for 10-15 minutes.

-

Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Coupling of Fmoc-L-3-(2-quinolyl)alanine:

-

In a separate vial, dissolve Fmoc-L-3-(2-quinolyl)alanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activation mixture to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative ninhydrin test. A negative result (yellow beads) indicates complete coupling.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

-

Filter the solution to separate the cleaved peptide from the resin.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase HPLC.

Protocol 2: Conceptual Protocol for Cellular Imaging using a Peptide Containing Quinolyl-Alanine

This protocol provides a general framework for using a custom-synthesized peptide containing L-3-(2-quinolyl)alanine for live-cell imaging.

Materials:

-

Purified peptide containing L-3-(2-quinolyl)alanine

-

Cell line of interest (e.g., HeLa, HEK293)

-

Cell culture medium (e.g., DMEM, MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Cell imaging dishes or plates

-

Fluorescence microscope with appropriate filter sets for quinoline fluorescence (excitation ~310-340 nm, emission ~350-450 nm)

Procedure:

-

Cell Culture: Culture the cells in appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

Cell Seeding: Seed the cells onto imaging dishes or plates and allow them to adhere and grow to the desired confluency (typically 60-80%).

-

Peptide Treatment:

-

Prepare a stock solution of the quinolyl-alanine-containing peptide in a suitable solvent (e.g., sterile water or DMSO).

-

Dilute the peptide stock solution to the desired final concentration in pre-warmed cell culture medium.

-

Remove the old medium from the cells and replace it with the peptide-containing medium.

-

Incubate the cells with the peptide for a predetermined time (e.g., 1-4 hours). This may require optimization.

-

-

Washing (Optional): Depending on the peptide's properties and the experimental goal, a washing step may be necessary to remove unbound peptide and reduce background fluorescence. Wash the cells gently with pre-warmed PBS or live-cell imaging solution.

-

Fluorescence Imaging:

-

Place the imaging dish on the stage of the fluorescence microscope.

-

Excite the cells using a light source and filter set appropriate for the quinoline fluorophore.

-

Capture images using a sensitive camera. Acquire images from multiple fields of view.

-

If performing time-lapse imaging, acquire images at regular intervals.

-

-

Image Analysis: Analyze the captured images to determine the subcellular localization of the peptide and quantify the fluorescence intensity.

Visualizations

Signaling Pathway: Hypothetical Peptide-Receptor Interaction and Downstream Signaling

This diagram illustrates a hypothetical signaling pathway initiated by the binding of a peptide containing quinolyl-alanine to a G-protein coupled receptor (GPCR). The intrinsic fluorescence of the quinolyl-alanine residue could be used to study the binding kinetics and localization of the peptide.

Caption: Hypothetical GPCR signaling pathway initiated by a quinolyl-alanine peptide.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

This diagram outlines the cyclical workflow of Fmoc-based solid-phase peptide synthesis, a core application for Fmoc-quinolyl-alanine.

Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship: Applications of Fmoc-Quinolyl-Alanine

This diagram illustrates the logical connections between the core properties of Fmoc-quinolyl-alanine and its diverse applications in biochemical research.

Caption: Logical flow from properties to applications of Fmoc-quinolyl-alanine.

Conclusion

Fmoc-quinolyl-alanine stands as a powerful and versatile tool for researchers at the intersection of chemistry and biology. Its seamless integration into established peptide synthesis workflows, coupled with the unique properties imparted by the quinoline moiety, provides a gateway to novel therapeutic peptides, sophisticated fluorescent probes for cellular imaging, and advanced bioconjugation strategies. While more extensive characterization of its photophysical properties is warranted, the existing data on related compounds strongly supports its potential as a valuable fluorescent amino acid. This guide provides a foundational understanding and practical protocols to encourage the exploration and application of Fmoc-quinolyl-alanine in pushing the boundaries of biochemical and pharmaceutical research.

References

An In-Depth Technical Guide to Fmoc-β-(2-quinolyl)-Ala-OH (CAS Number 214852-56-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-β-(2-quinolyl)-Ala-OH, identified by CAS number 214852-56-9, is a synthetic amino acid derivative that holds significant promise in the fields of medicinal chemistry and drug discovery. Structurally, it is an L-alanine residue modified with a quinoline moiety at the β-position and an N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of the quinoline ring, a privileged scaffold in medicinal chemistry, imparts the potential for a range of biological activities, including antimicrobial and anticancer effects. The Fmoc group makes this compound particularly well-suited for solid-phase peptide synthesis (SPPS), allowing for its site-specific incorporation into novel peptide-based therapeutics.

This technical guide provides a comprehensive overview of the properties of Fmoc-β-(2-quinolyl)-Ala-OH, a list of potential suppliers, and detailed experimental protocols for its synthesis, incorporation into peptides, and evaluation of its potential biological activities.

Properties of Fmoc-β-(2-quinolyl)-Ala-OH

A summary of the key chemical and physical properties of Fmoc-β-(2-quinolyl)-Ala-OH is presented in the tables below. These data have been compiled from various chemical suppliers and databases.

Table 1: General and Chemical Properties

| Property | Value |

| CAS Number | 214852-56-9 |

| Synonyms | Fmoc-L-2-Quinoylalanine, (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-quinolinyl)propanoic acid |

| Molecular Formula | C₂₇H₂₂N₂O₄[1][2] |

| Molecular Weight | 438.47 g/mol [1][2] |

| Purity | Typically ≥97% or ≥98% depending on the supplier[1] |

| Physical Form | Solid, powder[3] |

| Color | Whitish or off-white to light brown |

Table 2: Physicochemical Data

| Property | Value |

| Boiling Point | 685.5 ± 55.0 °C at 760 mmHg[3] |

| Storage Temperature | 4°C or 0-8°C[1][3][4] |

| SMILES | O=C(O)--INVALID-LINK--CC4=NC5=CC=CC=C5C=C4[1] |

| InChI Key | IDOMHXAHHXHYMO-VWLOTQADSA-N[3] |

Potential Suppliers

Fmoc-β-(2-quinolyl)-Ala-OH is available from a number of chemical suppliers specializing in reagents for peptide synthesis and drug discovery. A list of potential suppliers is provided below. Researchers should verify the purity and specifications from the respective supplier before purchase.

Table 3: Potential Suppliers

| Supplier |

| ChemScene[1] |

| Sigma-Aldrich[3][4] |

| Santa Cruz Biotechnology[2] |

| Bachem[5] |

| Chem-Impex International |

| Ambeed |

| CookeChem |

| CymitQuimica |

| Guidechem |

| ChemNet |

| LookChem |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Fmoc-β-(2-quinolyl)-Ala-OH, its incorporation into peptides via solid-phase peptide synthesis, and assays to evaluate its potential biological activities.

Synthesis of Fmoc-β-(2-quinolyl)-Ala-OH

Protocol 4.1.1: General Fmoc Protection of an Amino Acid

This protocol describes a general method for the N-terminal protection of an amino acid with a fluorenylmethoxycarbonyl (Fmoc) group.

Materials:

-

β-(2-quinolyl)-L-alanine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Dissolve β-(2-quinolyl)-L-alanine in a 10% aqueous solution of sodium bicarbonate in a round-bottom flask.

-

In a separate flask, dissolve an equimolar amount of Fmoc-OSu in 1,4-dioxane.

-

Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

-

Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

-

Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. The Fmoc-protected amino acid will precipitate out of the solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Fmoc-β-(2-quinolyl)-Ala-OH.

-

The crude product can be further purified by recrystallization or column chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc protecting group of Fmoc-β-(2-quinolyl)-Ala-OH allows for its straightforward incorporation into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Protocol 4.2.1: Solid-Phase Peptide Synthesis Workflow

This protocol outlines the general steps for incorporating Fmoc-β-(2-quinolyl)-Ala-OH into a peptide sequence on a solid support.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-β-(2-quinolyl)-Ala-OH

-

Other Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

-

Hydroxybenzotriazole (HOBt) or other coupling additive

-

20% Piperidine in N,N-dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Solid-phase synthesis vessel

-

Shaker

Methodology:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in the synthesis vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate Fmoc-β-(2-quinolyl)-Ala-OH (or another Fmoc-amino acid) by dissolving it in DMF with equimolar amounts of DIC and HOBt.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours with shaking.

-

Wash the resin with DMF to remove excess reagents.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Solid-Phase Peptide Synthesis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Biological Activity Assays

The quinoline moiety in Fmoc-β-(2-quinolyl)-Ala-OH suggests potential antibacterial and anticancer activities. The following protocols describe general methods for assessing these activities.

Protocol 4.3.1: Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol determines the minimum concentration of a peptide containing β-(2-quinolyl)-alanine that inhibits the visible growth of a bacterium.

Materials:

-

Peptide containing β-(2-quinolyl)-alanine

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Methodology:

-

Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial two-fold dilutions of the peptide stock solution in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (bacteria in broth without peptide) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Protocol 4.3.2: In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to assess cell viability.

Materials:

-

Peptide containing β-(2-quinolyl)-alanine

-

Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Methodology:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the peptide for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of peptide that inhibits 50% of cell growth).

Potential Signaling Pathways

The biological effects of quinoline-containing compounds are often mediated through their interaction with specific signaling pathways. Based on the known activities of quinoline derivatives, peptides incorporating β-(2-quinolyl)-alanine may target pathways involved in bacterial replication and cancer cell proliferation.

Inhibition of Bacterial DNA Gyrase

Quinolone antibiotics are well-known inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication.[6][7] Peptides containing β-(2-quinolyl)-alanine may exert their antibacterial effects by targeting this pathway.

Signaling Pathway for DNA Gyrase Inhibition

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Modulation of Cancer-Related Signaling Pathways

Quinoline derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and c-Met, which are crucial for cancer cell growth, proliferation, and angiogenesis.[8][9]

Signaling Pathway for Potential Anticancer Activity

Caption: Potential mechanism of anticancer action via RTK signaling inhibition.

Conclusion

Fmoc-β-(2-quinolyl)-Ala-OH is a versatile building block for the synthesis of novel peptides with potential therapeutic applications. Its quinoline moiety suggests a range of biological activities, particularly as an antibacterial and anticancer agent, likely through the inhibition of key enzymes and signaling pathways. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the full potential of this compound in drug discovery and development. Further studies are warranted to fully elucidate the specific mechanisms of action and to optimize the therapeutic efficacy of peptides incorporating this unique amino acid.

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Quinolone-resistant Gyrase Mutant DNA Supercoiling Assays [profoldin.com]

- 4. turkjps.org [turkjps.org]

- 5. DNA Gyrase Is the Target for the Quinolone Drug Ciprofloxacin in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 8. profoldin.com [profoldin.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

Fmoc-β-(2-quinolyl)-Ala-OH: A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-β-(2-quinolyl)-Ala-OH, a specialized amino acid derivative crucial for advanced peptide synthesis and drug development. The information presented herein is intended to support researchers in optimizing their experimental designs and synthetic strategies.

Core Compound Data

Fmoc-β-(2-quinolyl)-Ala-OH, systematically named (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-quinolinyl)propanoic acid, is a non-canonical amino acid derivative. The presence of the quinolyl group introduces unique structural and electronic properties into peptides, making it a valuable building block for creating novel therapeutic peptides and probes. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₂₂N₂O₄ | [1] |

| Molecular Weight | 438.48 g/mol | [1] |

| CAS Number | 214852-56-9 | [1] |

| Appearance | Solid | |

| Purity | Typically ≥98% | |

| Storage Temperature | 4°C |

Experimental Protocols

The primary application of Fmoc-β-(2-quinolyl)-Ala-OH is in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a detailed, generalized protocol for the incorporation of this amino acid into a growing peptide chain on a solid support.

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the key steps for a single coupling cycle in an automated or manual SPPS process.

1. Resin Preparation:

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).

-

Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

-

Drain the swelling solvent.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with the piperidine solution for another 5-10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and dibenzofulvene byproducts.

3. Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-β-(2-quinolyl)-Ala-OH (2-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in a minimal amount of DMF.

-

Add an activator base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The specific time may vary depending on the coupling efficiency.

-

Optional: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates the absence of free primary amines).

4. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF followed by dichloromethane (DCM) to remove excess reagents and byproducts.

5. Cycle Repetition:

-

Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Final Deprotection:

-

Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Treat the peptide-resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and dry it under vacuum.

7. Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verify the identity and purity of the final peptide product using mass spectrometry and analytical HPLC.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the key processes involved in utilizing Fmoc-protected amino acids like Fmoc-β-(2-quinolyl)-Ala-OH.

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: The chemical mechanism of Fmoc group removal using piperidine.

References

Unlocking Cellular Secrets: A Technical Guide to the Discovery and Significance of Unnatural Fluorescent Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track biological processes at the molecular level is fundamental to advancing our understanding of cellular function and developing novel therapeutics. For decades, researchers have relied on fluorescent proteins and organic dyes to illuminate the intricate workings of the cell. However, these conventional probes are not without their limitations, often being bulky and potentially perturbing the very systems they are meant to observe. The emergence of unnatural fluorescent amino acids (UFAAs) represents a paradigm shift in biological imaging and analysis. These custom-designed building blocks can be genetically encoded and site-specifically incorporated into proteins, offering a minimally invasive yet powerful tool to study protein structure, function, and interactions in their native environment. This technical guide provides an in-depth exploration of the discovery, incorporation, and diverse applications of UFAAs, equipping researchers with the knowledge to leverage this transformative technology.

Discovery and Design of Unnatural Fluorescent Amino Acids

The journey of UFAAs began with the pioneering work on expanding the genetic code, which allows for the incorporation of amino acids beyond the canonical 20.[1] This breakthrough paved the way for the design and synthesis of amino acids with novel functionalities, including intrinsic fluorescence. Early efforts focused on modifying natural fluorescent amino acids like tryptophan to enhance their photophysical properties.[2] For instance, the development of 4-cyanotryptophan resulted in a UFAA with a significantly higher quantum yield and a longer fluorescence lifetime compared to its natural counterpart.[2][3]

The design of novel UFAAs is a multidisciplinary effort, combining principles of organic chemistry, molecular biology, and computational modeling. Key considerations in the design process include:

-

Photophysical Properties: Optimizing excitation and emission wavelengths, quantum yield, fluorescence lifetime, and photostability is crucial for sensitive and robust imaging.

-

Biocompatibility: UFAAs must be non-toxic to cells and efficiently incorporated into proteins by the cellular machinery.

-

Minimal Perturbation: The size and structure of the UFAA should be as close as possible to natural amino acids to avoid disrupting protein structure and function.[4]

Methods for Incorporating UFAAs into Proteins

The site-specific incorporation of UFAAs into a target protein is a cornerstone of this technology. Several methods have been developed to achieve this with high fidelity and efficiency.

Genetic Code Expansion

The most powerful and widely used method for in vivo incorporation of UFAAs is genetic code expansion.[5] This technique relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), and insert the desired UFAA at that specific site in the polypeptide chain.[1][5]

Cell-Free Protein Synthesis

Cell-free protein synthesis (CFPS) systems provide a powerful in vitro alternative for incorporating UFAAs. These systems contain all the necessary components for transcription and translation, allowing for the production of proteins containing UFAAs without the constraints of a living cell. CFPS is particularly advantageous for high-throughput screening and for incorporating UFAAs that may be toxic to cells.

Chemical Ligation

For smaller proteins and peptides, chemical ligation methods, such as native chemical ligation, can be used to incorporate UFAAs. This approach involves the chemical synthesis of a peptide fragment containing the UFAA, which is then ligated to other recombinantly expressed or synthetically produced peptide fragments to generate the full-length protein.

Applications in Research and Drug Development

The ability to place a fluorescent probe at a specific site within a protein has opened up a plethora of applications in basic research and drug discovery.

Probing Protein Structure and Dynamics

UFAAs serve as exquisite probes of local protein environments. Changes in the fluorescence properties of a UFAA can report on conformational changes, protein folding and unfolding, and interactions with other molecules. Techniques such as fluorescence resonance energy transfer (FRET) can be employed with UFAAs to measure intramolecular distances and dynamics.[6][7]

Studying Molecular Interactions and Signaling Pathways

UFAAs are invaluable for studying protein-protein and protein-ligand interactions. For example, they have been used to investigate the conformational dynamics of G protein-coupled receptors (GPCRs) upon ligand binding, providing insights into the mechanisms of signal transduction.[8][9][10]

Super-Resolution Microscopy

The small size of UFAAs makes them ideal labels for super-resolution microscopy techniques such as STORM and PALM, enabling the visualization of cellular structures with unprecedented detail.[11][12]

Drug Discovery

In drug development, UFAAs can be used in high-throughput screening assays to identify compounds that bind to a specific target protein and modulate its activity. By monitoring changes in the fluorescence of a UFAA incorporated near a binding site, researchers can rapidly screen large libraries of small molecules.

Quantitative Data Summary

The choice of a UFAA for a particular application depends on its unique photophysical properties. The table below summarizes the key characteristics of several commonly used UFAAs.

| Unnatural Fluorescent Amino Acid | Abbreviation | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |

| 4-Cyanophenylalanine | pCNF | ~280 | ~296 | ~0.14 | ~5-8 |

| 4-Cyanotryptophan | 4CN-Trp | ~325 | ~420 | >0.8 | >13 |

| Acridonylalanine | Acd | ~420 | ~530 | ~0.95 | ~15 |

| 3-Aminotyrosine | ~280 | ~400 | ~0.1 | ~2.5 | |

| Dansylalanine | ~340 | ~520 | ~0.5 (in ethanol) | ~12 | |

| NBD-alanine | ~470 | ~540 | ~0.3 (in ethanol) | ~2 |

Note: Photophysical properties can vary depending on the local environment.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of a UFAA in E. coli

This protocol outlines the general steps for incorporating a UFAA into a target protein expressed in E. coli using the amber suppression method.[13]

1. Plasmids and Strains:

-

An E. coli strain engineered for efficient UFAA incorporation (e.g., a strain with a modified genome to reduce release factor 1 activity).

-

A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired UFAA.

-

An expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired incorporation site.

2. Culture and Induction:

-

Co-transform the E. coli host strain with the synthetase/tRNA plasmid and the target protein expression plasmid.

-

Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) with appropriate antibiotics to an OD600 of 0.6-0.8.

-

Add the UFAA to the culture medium to a final concentration of 1-5 mM.

-

Induce the expression of the orthogonal system components (e.g., with arabinose) and the target protein (e.g., with IPTG).

-

Continue to grow the culture at a reduced temperature (e.g., 18-25 °C) for 12-24 hours.

3. Protein Purification and Verification:

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

-

Verify the incorporation of the UFAA by mass spectrometry and assess the purity by SDS-PAGE.

Protocol 2: Fluorescent Labeling of a UFAA-Containing Protein in Mammalian Cells

This protocol describes the labeling of a protein containing a bioorthogonally reactive UFAA in mammalian cells using click chemistry.[4][14]

1. Transfection and Expression:

-

Co-transfect mammalian cells (e.g., HEK293T) with a plasmid encoding the orthogonal synthetase/tRNA pair and a plasmid for the target protein containing an amber codon and a suitable tag for visualization (e.g., a fluorescent protein tag for initial expression checks).

-

Culture the cells in a medium supplemented with the bioorthogonally reactive UFAA (e.g., an azide- or alkyne-containing amino acid) for 24-48 hours.

2. Click Chemistry Labeling:

-

Wash the cells with PBS.

-

Prepare the labeling solution containing a fluorescent dye with a complementary reactive group (e.g., an alkyne-dye for an azide-UFAA) and a copper(I) catalyst (for CuAAC click chemistry) or a cyclooctyne-dye (for copper-free click chemistry).

-

Incubate the cells with the labeling solution for 30-60 minutes at 37 °C.

-

Wash the cells extensively with PBS to remove excess dye.

3. Imaging:

-

Fix the cells if required for specific imaging applications.

-

Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorescent dye.

Future Perspectives and Challenges

The field of UFAAs is continuously evolving, with ongoing efforts to:

-

Develop Novel UFAAs: Synthesizing new UFAAs with improved photophysical properties, such as red-shifted excitation and emission for deep-tissue imaging, and environmentally sensitive probes that report on specific cellular parameters like pH or redox state.

-

Expand the Genetic Code of Higher Organisms: While significant progress has been made in bacteria and mammalian cells, the efficient incorporation of UFAAs in whole organisms remains a challenge.

-

Improve Incorporation Efficiency: Enhancing the efficiency and fidelity of UFAA incorporation is crucial for applications that require high yields of the modified protein.

Conclusion

Unnatural fluorescent amino acids have emerged as a transformative technology in the life sciences. Their ability to be site-specifically incorporated into proteins provides a minimally invasive and highly versatile tool to probe the complexities of cellular function. From elucidating the dynamics of single molecules to screening for new drug candidates, the applications of UFAAs are vast and continue to expand. As the toolkit of UFAAs and the methods for their incorporation continue to improve, they are poised to play an even more critical role in advancing our understanding of biology and medicine.

References

- 1. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 2. pnas.org [pnas.org]

- 3. Chemical and biological incorporation of the blue florescent amino acid 4-cyanotryptophan into proteins: application to tune the absorption and emission wavelengths of GFP - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. FRETing about the details: Case studies in the use of a genetically encoded fluorescent amino acid for distance‐dependent energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy [frontiersin.org]

- 12. The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Toolkit of Life Sciences: An In-depth Technical Guide to Fmoc-Protected Fluorescent Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug discovery, the ability to visualize and quantify molecular interactions is paramount. Fluorescently labeled biomolecules have emerged as indispensable tools, and among them, peptides tagged with fluorescent reporters offer a unique combination of specificity, versatility, and biocompatibility. This technical guide delves into the core of this technology: the synthesis and application of peptides incorporating Fmoc-protected fluorescent amino acids. These specialized building blocks are central to modern solid-phase peptide synthesis (SPPS), enabling the precise incorporation of fluorescent probes into peptide sequences. This allows for the real-time monitoring of a vast array of biological processes, from the intricate dance of protein-protein interactions to the catalytic prowess of enzymes, paving the way for novel diagnostics and therapeutics.

Core Applications in Research and Drug Development

The integration of fluorescent amino acids into peptides unlocks a diverse range of applications, providing powerful tools for both fundamental research and high-throughput screening in drug development. Key applications include:

-

Fluorescence Resonance Energy Transfer (FRET) Assays: FRET-based assays are a cornerstone of molecular interaction studies. By labeling a peptide with a donor-acceptor fluorophore pair, researchers can detect changes in proximity or conformational shifts, providing real-time insights into protein-protein interactions, receptor-ligand binding, and enzymatic activity.[1][2]

-

Enzyme Activity Assays: Fluorogenic peptide substrates are designed to emit a fluorescent signal upon cleavage by a specific enzyme. This "turn-on" fluorescence provides a direct and continuous measure of enzyme activity, making it an ideal method for studying proteases and kinases, and for screening potential inhibitors.[1][3][4]

-

Cellular Imaging and Trafficking: Fluorescently labeled peptides act as molecular beacons, allowing for the visualization of their uptake, localization, and trafficking within living cells. This is crucial for understanding cellular delivery mechanisms and the intracellular fate of peptide-based drugs.

-

High-Throughput Screening (HTS): The sensitivity and convenience of fluorescence-based assays make them highly suitable for HTS of large compound libraries. Assays utilizing fluorescent peptides can be readily automated to screen for enzyme inhibitors or modulators of protein-protein interactions.[5][6]

-

Biosensing: Peptides incorporating environmentally sensitive fluorescent amino acids can act as biosensors, reporting on changes in their local microenvironment, such as polarity, pH, or the presence of specific ions.[7]

Quantitative Data of Common Fmoc-Protected Fluorescent Amino Acids and FRET Pairs

The selection of the appropriate fluorescent probe is critical for the success of any fluorescence-based experiment. The following tables provide a summary of the photophysical properties of some commonly used Fmoc-protected fluorescent amino acids and popular FRET pairs.

| Fmoc-Amino Acid Derivative | Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Fmoc-Lys(5-Fam)-OH | 5-Carboxyfluorescein | ~494 | ~518 | ~75,000 | ~0.9 |

| Fmoc-Lys(TAMRA)-OH | 5-Carboxytetramethylrhodamine | ~555 | ~580 | ~90,000 | ~0.1 |

| Fmoc-Lys(BODIPY-FL)-OH | BODIPY FL | ~503 | ~512 | ~80,000 | ~0.9 |

| Fmoc-Lys(Mca)-OH | (7-Methoxycoumarin-4-yl)acetyl | ~325 | ~393 | ~14,500 | 0.49[8] |

| Fmoc-Lys(Dabcyl)-OH | Dabcyl | ~478 | N/A (Quencher) | ~32,000 | N/A |

| Fmoc-Dapa(Dnp)-OH | Dinitrophenyl | ~365 | N/A (Quencher) | ~17,000 | N/A |

| Fmoc-Lys(EDANS)-OH | EDANS | ~336 | ~490 | ~5,400 | 0.13[8] |

| Donor Fluorophore | Acceptor (Quencher) | Förster Distance (R₀) in Å |

| 5-FAM | 5-TAMRA | ~55 |

| Mca | Dnp | ~30 |

| EDANS | Dabcyl | ~33 |

| CFP | YFP | ~49 |

| ECFP | Venus | ~57 |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Fluorescently Labeled Peptide

This protocol outlines the general steps for synthesizing a peptide with a fluorescent label incorporated at a specific position using Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)

-

Fmoc-protected amino acids

-

Fmoc-protected fluorescent amino acid (e.g., Fmoc-Lys(5-Fam)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure: [9][10][11][12][13]

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Incorporation of Fluorescent Amino Acid: At the desired position in the sequence, use the Fmoc-protected fluorescent amino acid in the coupling step.

-

Final Fmoc Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Wash the resin with DCM and then treat with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

FRET-Based Protease Activity Assay (Caspase-3)

This protocol describes a typical FRET-based assay to measure the activity of Caspase-3 using a fluorogenic peptide substrate.[1][14][15][16][17]

Materials:

-

Fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Purified active Caspase-3 enzyme or cell lysate containing active Caspase-3

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute the Ac-DEVD-AMC substrate in DMSO to a stock concentration (e.g., 10 mM).

-

Prepare a working solution of the substrate in assay buffer (final concentration in assay will be 10-50 µM).

-

Prepare serial dilutions of the Caspase-3 enzyme or cell lysate in assay buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of assay buffer.

-

Add 25 µL of the enzyme dilution or cell lysate to the respective wells. Include a negative control with assay buffer only.

-

-

Initiate Reaction:

-

Add 25 µL of the substrate working solution to all wells to start the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~354 nm and an emission wavelength of ~442 nm for AMC.

-

-

Data Analysis:

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time for each sample.

-

The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of the curve.

-

Enzyme activity can be calculated by comparing the V₀ to a standard curve of the free fluorophore (AMC).

-

High-Throughput Screening (HTS) Workflow for Kinase Inhibitors

This workflow illustrates a typical HTS campaign to identify inhibitors of a specific protein kinase using a fluorescence-based assay.[5][6][18][19]

Assay Principle: A fluorescent peptide substrate for the kinase is used. Phosphorylation of the peptide by the kinase leads to a change in the fluorescence signal (e.g., an increase in fluorescence intensity or a change in FRET). Inhibitors will prevent this change.

Procedure:

-

Library Preparation: A large library of small molecule compounds is formatted in microplates (e.g., 384-well or 1536-well plates).

-

Assay Miniaturization and Optimization: The kinase assay is optimized for the microplate format, including concentrations of enzyme, substrate, ATP, and reaction time.

-

Primary Screen:

-

The compound library is screened at a single concentration.

-

The kinase, fluorescent peptide substrate, and ATP are dispensed into the wells containing the compounds.

-

After incubation, the fluorescence is read by an automated plate reader.

-

Hits are identified as compounds that significantly reduce the fluorescence signal compared to controls.

-

-

Hit Confirmation:

-

Primary hits are re-tested to confirm their activity and rule out false positives.

-

-

Dose-Response and IC₅₀ Determination:

-

Confirmed hits are tested at multiple concentrations to determine their potency (IC₅₀ value).